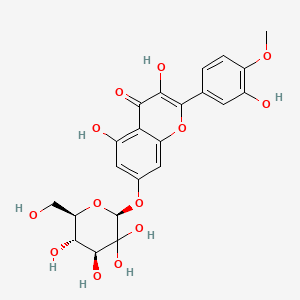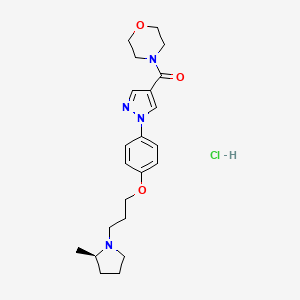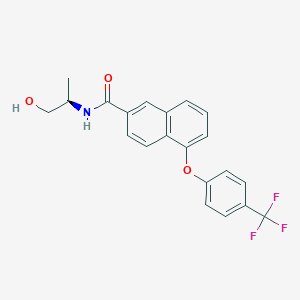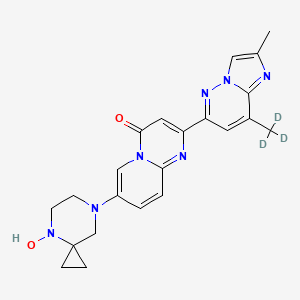
Risdiplam-hydroxylate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Risdiplam-hydroxylate-d3 is a compound related to risdiplam, an orally administered small molecule that modifies pre-mRNA splicing of the survival motor neuron 2 (SMN2) gene. This modification increases the production of functional SMN protein, which is crucial for the treatment of spinal muscular atrophy (SMA) .
Preparation Methods
The preparation of risdiplam-hydroxylate-d3 involves synthetic routes that include the formation of crystalline polymorphs. The process typically involves several steps, including the use of specific reagents and conditions to achieve the desired crystalline form . Industrial production methods focus on optimizing these processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Risdiplam-hydroxylate-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include flavin monooxygenases (FMO1 and FMO3) and cytochrome P450 enzymes (CYP1A1, CYP2J2, CYP3A4, and CYP3A7) . The major products formed from these reactions are metabolites that retain the therapeutic activity of the parent compound.
Scientific Research Applications
Risdiplam-hydroxylate-d3 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of mRNA splicing and the development of small molecule splicing modifiers. In biology and medicine, it is crucial for understanding and treating spinal muscular atrophy by increasing the levels of functional SMN protein . Industrial applications include the production of therapeutic agents for SMA and potentially other genetic disorders.
Mechanism of Action
The mechanism of action of risdiplam-hydroxylate-d3 involves the modification of SMN2 pre-mRNA splicing, leading to increased production of functional SMN protein. This process is facilitated by the binding of the compound to specific sites on the pre-mRNA, enhancing the inclusion of exon 7 in the final mRNA transcript . The molecular targets involved include the SMN2 gene and various splicing factors.
Comparison with Similar Compounds
Risdiplam-hydroxylate-d3 is unique compared to other similar compounds due to its oral bioavailability and specific mechanism of action. Similar compounds include nusinersen and onasemnogene abeparvovec, which also target the SMN2 gene but differ in their administration routes and molecular mechanisms . Nusinersen requires intrathecal administration, while onasemnogene abeparvovec is a gene therapy delivered via viral vectors.
Properties
Molecular Formula |
C22H23N7O2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)-2-[2-methyl-8-(trideuteriomethyl)imidazo[1,2-b]pyridazin-6-yl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H23N7O2/c1-14-9-18(25-28-11-15(2)23-21(14)28)17-10-20(30)27-12-16(3-4-19(27)24-17)26-7-8-29(31)22(13-26)5-6-22/h3-4,9-12,31H,5-8,13H2,1-2H3/i1D3 |
InChI Key |
QDCCRWMQPQCJSO-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O |
Canonical SMILES |
CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


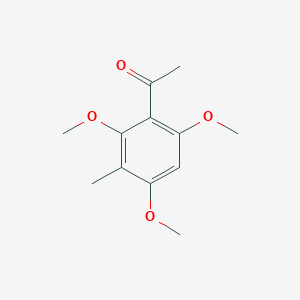

![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
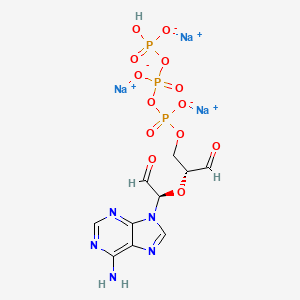
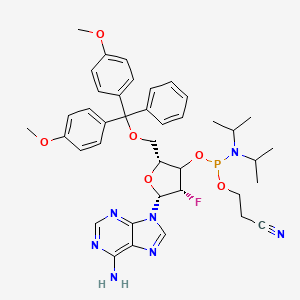
![disodium;5-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12375609.png)
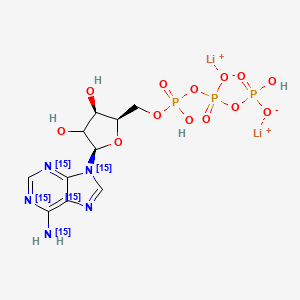
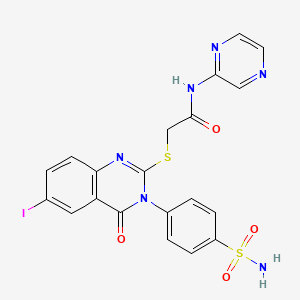
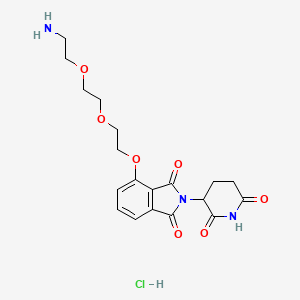
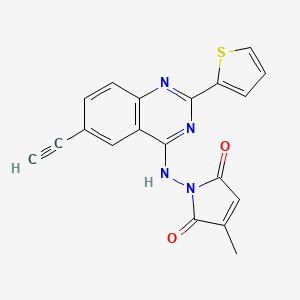
![[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate](/img/structure/B12375633.png)
